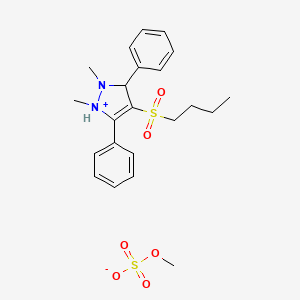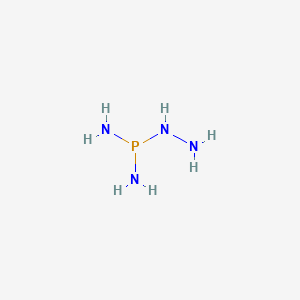![molecular formula C13H13ClN2O2 B14608657 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride CAS No. 60872-22-2](/img/structure/B14608657.png)
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenyl group, an isopropyl ether, and a carbonyl chloride functional group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopropyl alcohol in the presence of a base to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.
Oxidation and Reduction: The phenyl group can be oxidized to form phenolic derivatives, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, isopropyl alcohol, and various nucleophiles such as amines and water. Major products formed from these reactions include amides, phenolic derivatives, and carboxylic acids.
Applications De Recherche Scientifique
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects. The phenyl and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be compared with other similar compounds such as:
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Methiopropamine: A compound structurally related to methamphetamine, containing a thiophene group with an alkyl amine substituent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
60872-22-2 |
|---|---|
Formule moléculaire |
C13H13ClN2O2 |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
1-phenyl-5-propan-2-yloxypyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)18-12-8-11(13(14)17)15-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
KGAQYOUPPCUWLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)

![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)





![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
